(2,2-Difluorocyclopentyl)methyl acetate

Description

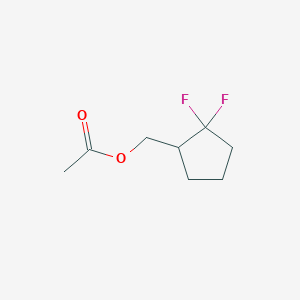

(2,2-Difluorocyclopentyl)methyl acetate is a fluorinated cyclopentyl derivative with the molecular formula C₉H₁₂F₂O₂. The compound features a cyclopentane ring substituted with two fluorine atoms at the 2-position and a methyl acetate ester group. Fluorine atoms enhance electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals, agrochemicals, and specialty solvents .

Properties

IUPAC Name |

(2,2-difluorocyclopentyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNXMZKVQCXIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction.

Mode of Action

It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds. The presence of the acetate group suggests it may undergo nucleophilic substitution reactions.

Biochemical Pathways

Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction.

Pharmacokinetics

The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds.

Action Environment

The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture.

Biological Activity

(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with two fluorine atoms and an acetate group. This unique structure may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds structurally related to this compound may possess the following biological activities:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Fluorinated compounds often show enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

While specific studies on this compound are scarce, related research provides insights into its potential effects:

-

Antimicrobial Efficacy : A study evaluating fluorinated cyclopentane derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Compound Activity Target Compound A Moderate Bacterial membranes Compound B High Enzymatic pathways -

Anticancer Activity : In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines through caspase activation.

Cell Line IC50 (µM) Mechanism HeLa 10 Caspase activation MCF-7 15 Cell cycle arrest - Anti-inflammatory Study : A recent investigation into fluorinated compounds revealed their potential to inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 2-(2,2-Difluorocyclopentyl)acetate

Molecular Formula : C₉H₁₄F₂O₂

Key Differences :

- Ester Group : Ethyl ester instead of methyl ester.

- Properties: Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters.

| Property | (2,2-Difluorocyclopentyl)methyl Acetate | Ethyl 2-(2,2-Difluorocyclopentyl)acetate |

|---|---|---|

| Molecular Formula | C₉H₁₂F₂O₂ | C₉H₁₄F₂O₂ |

| Ester Group | Methyl | Ethyl |

| Volatility (Predicted) | Higher (shorter alkyl chain) | Lower (longer alkyl chain) |

[(1R)-3,3-Difluorocyclopentyl]methanol and (3,3-Difluorocyclopentyl)methanamine

Molecular Formulas :

- Methanol derivative: C₆H₁₀F₂O

- Methanamine derivative: C₆H₁₁F₂N

Key Differences :

- Functional Groups : Alcohol (-OH) and amine (-NH₂) vs. ester (-COOCH₃).

- Applications: Methanol/amine derivatives are intermediates in drug synthesis (e.g., kinase inhibitors). The ester group in the target compound may improve bioavailability or serve as a prodrug .

| Property | This compound | [(1R)-3,3-Difluorocyclopentyl]methanol |

|---|---|---|

| Reactivity | Ester hydrolysis | Alcohol oxidation |

| Bioactivity | Potential prodrug | Direct pharmacological activity |

Impact of Fluorine Substitution Patterns

- 2,2-Difluoro vs. 3,3-Difluoro: Steric Effects: 2,2-difluoro substitution creates a rigid, planar cyclopentane ring, while 3,3-difluoro may allow more conformational flexibility .

Comparison with Non-Fluorinated Analogs

Methyl Acetate (C₃H₆O₂) :

- Volatility : Methyl acetate is highly volatile (boiling point: 57°C), whereas the difluorocyclopentyl group in the target compound likely reduces volatility.

- Environmental Impact : Methyl acetate is a green solvent replacing acetone . The fluorinated analog may offer tailored solubility but could pose challenges in biodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.